molecular formula C56H81NO15 B1148227 Emamectin benzoate CAS No. 137512-74-4

Emamectin benzoate

Cat. No.: B1148227
CAS No.: 137512-74-4
M. Wt: 1008.2 g/mol
InChI Key: GCKZANITAMOIAR-UHFFFAOYSA-N
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Scientific Research Applications

Emamectin benzoate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Emamectin benzoate primarily targets the γ-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . It also acts on the glutamate-gated chloride channels in insect nerve cells . These targets play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .

Mode of Action

This compound acts as an allosteric modulator of insect glutamate-gated chloride channels (GluCls), inhibiting muscle contractions . It allows a large amount of chloride ions to enter the nerve cells, causing loss of cell function and disrupting nerve conduction . This results in paralysis, lethargy, and starvation of targeted pests .

Biochemical Pathways

This compound affects several biochemical pathways. It upregulates key genes involved in the regulation of juvenile hormone (JH), including JHAMT, Met, and Kr-h1, and downregulates allatostatin (AstA) and allatostatin receptor (AstAR) expression . This results in increased JH titer in adult females and enhanced fecundity . Additionally, it induces significant modification in enzyme activity and transcriptome profile .

Pharmacokinetics

This compound exhibits a long mean residence time (MRT) and slow elimination . The plasma distribution half-life (t1⁄2α) is estimated to be 2.5 h, the elimination half-life (t1⁄2β) is 216 h, the total body clearance (ClT) is 0.0059 L/kg/h, and the MRT is 385 h . The absolute oral bioavailability of this compound (F%) in crucian carp was calculated to be approximately 52.70% .

Result of Action

The action of this compound leads to profound changes in female brown planthopper (BPH) fitness, including enhanced ovarian development and elevated egg production . It also causes a marked induction of oxidative damage in liver tissue as demonstrated by an increased level of TBARS and reduced GSH level .

Action Environment

This compound is persistent in the environment, breaking down slowly . It is widely used in the fish farm industry to control sea lice in marine finfish farming .

Safety and Hazards

Emamectin benzoate is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Pesticide slow-release formulations provide a way to increase the efficiency of active components by reducing the amount of pesticide that needs to be applied . Slow-release formulations also increase the stability and prolong the control effect of photosensitive pesticides . These results demonstrated that Emamectin benzoate slow-release microspheres are an attractive candidate for improving pesticide efficacy and prolonging the control effect of this compound in the environment .

Biochemical Analysis

Biochemical Properties

Emamectin benzoate functions primarily by activating chloride channels in the nervous systems of target pests. It binds to gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels, leading to an influx of chloride ions into the nerve cells . This hyperpolarizes the nerve cells, resulting in paralysis and eventual death of the pest . The compound interacts with various enzymes and proteins, including cytochrome P450 monooxygenases, glutathione S-transferases, and esterases, which are involved in its detoxification and metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it disrupts normal cell signaling by increasing the release of GABA and enhancing its binding to receptors . This leads to an increased influx of chloride ions, causing hyperpolarization and inhibition of neurotransmission . In non-neuronal cells, this compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular metabolism .

Molecular Mechanism

At the molecular level, this compound acts by binding to GABA receptors and glutamate-gated chloride channels on the post-junction membrane of nerve and muscle cells . This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and inhibition of nerve signal transmission . Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, further disrupting normal nerve function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to ultraviolet light . Over time, this compound can cause long-term effects on cellular function, including persistent inhibition of neurotransmission and chronic oxidative stress . In in vitro studies, prolonged exposure to this compound has been shown to result in sustained neurotoxicity and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild neurotoxic effects, such as lethargy and tremors . At higher doses, this compound can cause severe neurotoxicity, including ataxia, convulsions, and even death . In rats, single doses of 10 mg/kg or higher have been shown to cause significant neurotoxic effects, including nerve degeneration in the central and peripheral nervous systems .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 monooxygenases, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as glutathione S-transferases and esterases . The metabolic pathways of this compound involve multiple steps, including oxidation, reduction, and conjugation reactions . These pathways help to detoxify the compound and facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as the ATP-binding cassette (ABC) transporter p-glycoprotein, which helps to move the compound across cell membranes . This compound can also bind to plasma proteins, which can affect its distribution and accumulation in different tissues . The compound is primarily excreted via bile and feces, with only a small amount excreted in urine .

Subcellular Localization

This compound is localized primarily in the cytoplasm of cells, where it can interact with various cellular components . Due to its lipophilic nature, the compound can easily cross cell membranes and accumulate in the cytoplasm . This compound can also interact with subcellular organelles, such as mitochondria, where it can induce oxidative stress and disrupt normal cellular function . The compound’s localization and activity can be influenced by various factors, including its chemical structure and the presence of specific targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emamectin benzoate is synthesized through a series of chemical reactions starting from avermectin B1. The key steps involve the selective methylation and subsequent benzoate esterification of the avermectin B1 molecule . The reaction conditions typically involve the use of organic solvents such as acetone and methanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes to obtain avermectin B1, followed by chemical modification to introduce the benzoate group. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions: Emamectin benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

    Abamectin: Another avermectin derivative with similar insecticidal properties but different chemical structure.

    Ivermectin: Used primarily in veterinary medicine and human health for treating parasitic infections.

    Doramectin: Similar to ivermectin, used in veterinary applications.

    Eprinomectin: Used in veterinary medicine for the treatment of parasitic infections.

Uniqueness of Emamectin Benzoate: this compound is unique due to its high potency against lepidopterous pests and its ability to be formulated into various delivery systems, such as nanoformulations, to enhance its efficacy and stability . Its specific mode of action on glutamate-gated chloride channels also sets it apart from other insecticides .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Emamectin benzoate involves the coupling of Emamectin and benzoic acid. The benzoic acid is converted to benzoate ester, which is then coupled with Emamectin to form Emamectin benzoate.", "Starting Materials": [ "Emamectin", "Benzoic acid", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Benzoyl chloride", "Triethylamine" ], "Reaction": [ "Benzoic acid is converted to benzoate ester by reacting with methanol in the presence of sulfuric acid.", "Emamectin is dissolved in a mixture of methanol and sodium hydroxide.", "Benzoyl chloride is added to the Emamectin solution in the presence of triethylamine to form Emamectin benzoyl intermediate.", "The benzoate ester is then added to the Emamectin benzoyl intermediate and the reaction mixture is stirred for several hours.", "The resulting Emamectin benzoate is isolated and purified." ] }

CAS No.

137512-74-4

Molecular Formula

C56H81NO15

Molecular Weight

1008.2 g/mol

IUPAC Name

benzoic acid;2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)

InChI Key

GCKZANITAMOIAR-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)/C)C.C1=CC=C(C=C1)C(=O)O

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O

Color/Form

White to off-white powder
Off-white crystalline powde

density

1.20 at 23 °C /Emamectin benzoate/

melting_point

141-146 °C /Emamectin benzoate/

solubility

log Kow: 5.9 at pH 9;  water solubility: 0.1 mg/L at pH 9
In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/

vapor_pressure

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/

Origin of Product

United States

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